

Role of the nitro group in indazole compounds

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Compound of Interest

Compound Name: 1-(5-Nitro-1H-indazol-1-yl)ethanone

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An In-depth Technical Guide on the Role of the Nitro Group in Indazole Compounds

Introduction

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The introduction of a nitro group (NO₂) onto the indazole core significantly modulates the molecule's physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group influences the electron density of the aromatic system, impacting reactivity, molecular interactions, and metabolic pathways.[3]

This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in indazole compounds, intended for researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical characteristics, and biological significance of these compounds, with a focus on their mechanism of action and therapeutic potential.

Physicochemical Properties of Nitro-Indazoles

The position and presence of the nitro group critically affect the properties of the indazole molecule. It generally increases the compound's polarity and acidity while influencing its melting point and solubility.

Table 1: Physicochemical Properties of Representative Nitro-Indazole Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
5-Nitro-1H-indazole	5401-94-5	C ₇ H ₅ N ₃ O ₂	163.14	204-209	Pale yellow needles
6-Nitro-1H-indazole	7597-18-4	C ₇ H ₅ N ₃ O ₂	163.13	Not Reported	Yellow solid
7-Nitro-1H-indazole	2942-42-9	C ₇ H ₅ N ₃ O ₂	163.13	Not Reported	Not Reported
3-Methyl-6-nitro-1H-indazole	6494-19-5	C ₈ H ₇ N ₃ O ₂	177.16	187-188	Beige to dark yellow solid powder

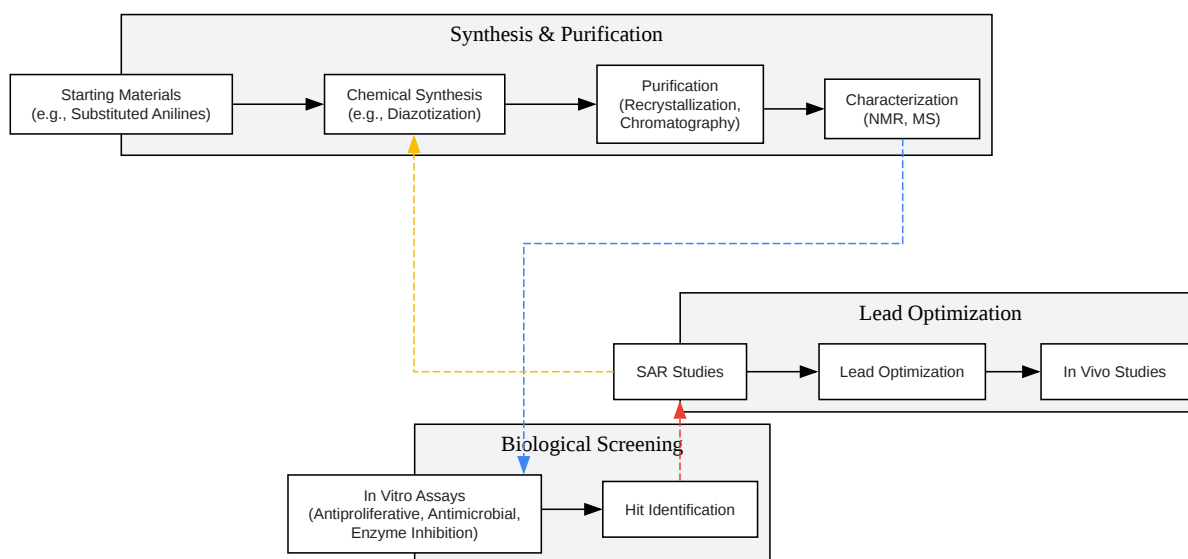
Sources:[4][5][6][7][8]

Synthesis of Nitro-Substituted Indazoles

The synthesis of nitro-indazoles has been a subject of interest since the early 20th century, with foundational work involving the cyclization of N-nitroso-o-toluidines.[9] Modern methods often involve the diazotization of substituted anilines or the nitrosation of indole precursors.

General Experimental Workflow

The discovery and development pipeline for novel nitro-indazole compounds follows a structured workflow from synthesis to biological evaluation.



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Caption: General experimental workflow for nitro-indazole drug discovery.[9]

Experimental Protocol: Synthesis of 5-Nitroindazole

This procedure is based on the diazotization of 2-amino-5-nitrotoluene.[10]

Materials:

- 2-amino-5-nitrotoluene (55 g, 0.36 mol)
- Glacial acetic acid (2.5 L)
- Sodium nitrite (25 g, 0.36 mol)

- Deionized water
- Methanol (for recrystallization)
- Decolorizing charcoal

Procedure:

- Dissolve 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
- Prepare a solution of sodium nitrite in 60 mL of water.
- Cool the acetic acid solution to 15-20°C. Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.[\[10\]](#)
- Continue stirring for 15 minutes to complete the diazotization.
- Allow the solution to stand at room temperature for 3 days.
- Concentrate the solution on a steam bath under reduced pressure.
- Add 200 mL of water to the residue and stir to form a smooth slurry.
- Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude product weighs 47-57 g (80-96% yield).[\[10\]](#)
- For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal. The purified, pale yellow needles of 5-nitroindazole melt at 208–209°C.[\[10\]](#)

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol involves the nitrosation of 6-nitroindole.[\[11\]](#)

Materials:

- 6-Nitroindole (501 mg, 3 mmol, 1 equiv.)
- Sodium nitrite (NaNO_2) (550 mg, 8 mmol, 8 equiv.)
- 2 N Hydrochloric acid (HCl)
- N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate (EtOAc)

Procedure:

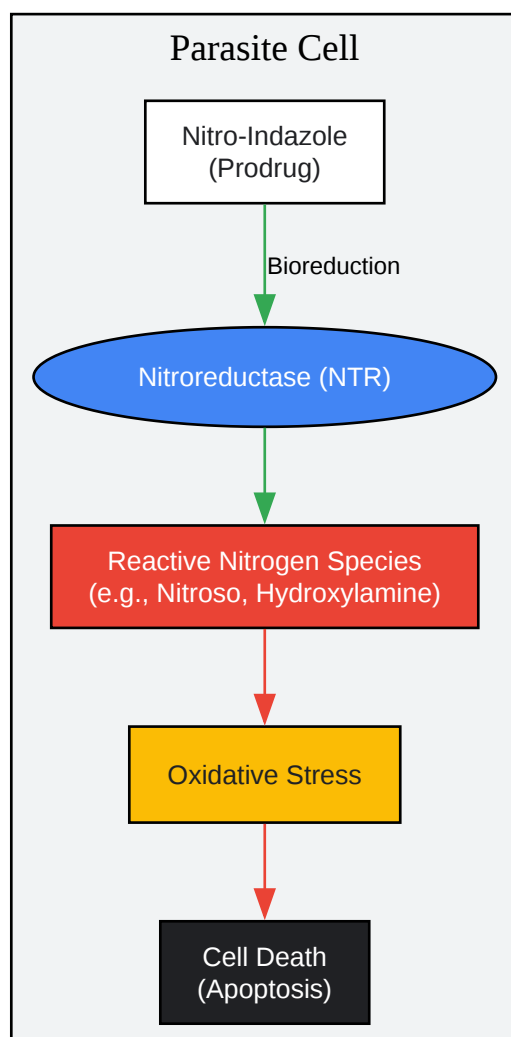
- In a reaction flask, prepare a nitrosating mixture by dissolving NaNO_2 in 4 mL of deionized water and 3 mL of DMF. Cool the solution to 0°C.[12]
- Slowly add 1.33 mL of 2 N HCl to the mixture at 0°C and keep under an argon atmosphere for 10 minutes.[12]
- In a separate flask, dissolve 6-nitroindole in 9 mL of DMF.[11]
- Add the 6-nitroindole solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.[12]
- After the addition is complete, heat the reaction mixture to 80°C and stir for 6 hours.[11]
- Cool the mixture to room temperature and perform an aqueous workup. Extract the product three times with ethyl acetate.[11]
- Combine the organic layers, dry over a suitable drying agent (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product.
[11]

Biological Activity and Therapeutic Potential

Nitro-indazole derivatives have demonstrated a remarkable range of biological activities, establishing them as privileged scaffolds in drug discovery. The nitro group's position and electronic influence are pivotal in defining their therapeutic profile.

Antiparasitic Activity

Nitro-substituted indazoles are potent agents against various parasites, including *Leishmania* and *Trypanosoma cruzi*.^{[1][13]} Their mechanism often involves the bioreduction of the nitro group by parasitic nitroreductases (NTRs), leading to the formation of cytotoxic radical species that induce oxidative stress and parasite death.^[14]



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Caption: Mechanism of nitroreductase-triggered activity in parasites.^[14]

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

Compound ID	Target Species	IC ₅₀ (μM)
4	L. infantum	5.53
5	L. infantum	4.00
11	L. infantum	6.00
11	L. tropica	76.00
13	L. major	38.00
13	L. tropica	186.00

Source:[5]

Antiproliferative and Antibacterial Activity

Certain nitro-indazole derivatives have shown significant activity against cancer cell lines and pathogenic bacteria.[15][16] For instance, 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have displayed low micromolar IC₅₀ values against lung carcinoma cells.[15][17]

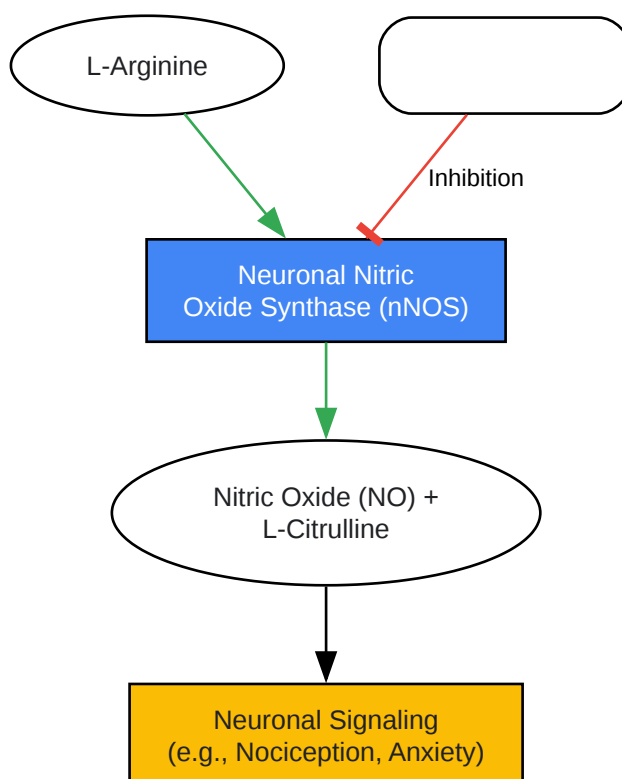
Table 3: Antiproliferative and Antibacterial Activity of Benzo[g]indazole Derivatives

Compound ID	Activity Type	Target	IC ₅₀ (μM)	MIC (μg/mL)
11a	Antiproliferative	NCI-H460 (Lung)	5-15	-
11b	Antiproliferative	NCI-H460 (Lung)	5-15	-
12a	Antiproliferative	NCI-H460 (Lung)	5-15	-
12b	Antiproliferative	NCI-H460 (Lung)	5-15	-
12a	Antibacterial	N. gonorrhoeae	-	250
13b	Antibacterial	N. gonorrhoeae	-	62.5

Sources:[15][16]

Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole is a well-characterized and potent inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms.[18][19] This selectivity makes it a valuable tool for studying the role of nitric oxide (NO) in neuronal signaling and a potential starting point for developing drugs for neurological disorders.[20] Inhibition of nNOS by 7-nitroindazole has been shown to produce anxiolytic-like and antinociceptive (analgesic) effects.[18][21][22]



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Caption: Inhibition of the neuronal nitric oxide synthase (nNOS) pathway by 7-Nitroindazole.
[20]

Table 4: In Vitro NOS Inhibition by 7-Nitroindazole

Enzyme Source	IC ₅₀ (μM)
Mouse Cerebellar NOS	0.47

Source:[18]

Antitubercular and Antifungal Activities

Recent studies have explored 5-nitroindazole acetamides as potential agents against *Mycobacterium tuberculosis* and pathogenic fungi.[23] Certain derivatives exhibited significant antitubercular activity with MIC values as low as 1.6 µg/mL against the H37Rv strain.[23]

Experimental Protocol: Biological Assays

Antileishmanial Activity (MTT Assay)

This protocol is used to determine the in vitro activity of compounds against *Leishmania* promastigotes.[5]

Procedure:

- **Parasite Culture:** Culture promastigote strains of *Leishmania* species (e.g., *L. infantum*, *L. tropica*, *L. major*) in appropriate media until they reach the logarithmic growth phase.
- **Compound Exposure:** Seed the promastigotes in 96-well plates and expose them to increasing concentrations of the synthesized nitro-indazole derivatives for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** Calculate the percentage of inhibition for each concentration relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).

Conclusion

The nitro group is a critical functional moiety in the design and development of indazole-based therapeutic agents. Its strong electron-withdrawing properties fundamentally alter the molecule's electronics, enabling a diverse range of biological activities. The role of the nitro group extends from serving as a key pharmacophore in NOS inhibitors like 7-nitroindazole to acting as a bioreductive trigger for antiparasitic prodrugs. The synthetic accessibility and the profound impact on biological function ensure that nitro-substituted indazoles will remain a fertile ground for research and a promising scaffold in the ongoing quest for novel therapeutics.

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